molecular formula C22H23N3O4 B11569558 Ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11569558
M. Wt: 393.4 g/mol
InChI Key: QRWLYUYVMALVOW-UHFFFAOYSA-N
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Description

Ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by its unique structure, which includes a benzimidazole ring fused with a pyrimidine ring, and a carboxylate ester group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with o-phenylenediamine under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or anticancer activity by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methoxy-3-methylindole-2-carboxylate
  • 4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine

Uniqueness

Ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its specific structural features, such as the fused benzimidazole and pyrimidine rings, and the presence of a carboxylate ester group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Biological Activity

Ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, including antimicrobial, antiviral, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine ring fused with a benzimidazole moiety. Its chemical formula is C18H20N4O4C_{18}H_{20}N_4O_4, which contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various derivatives of dihydropyrimidines. For instance, compounds structurally similar to this compound have shown promising antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. In one study, certain derivatives exhibited inhibition zones comparable to standard antibiotics like streptomycin .

CompoundZone of Inhibition (mm)Bacteria Tested
IVh14.5Staphylococcus aureus
IVc14Staphylococcus aureus
IVgSignificantEscherichia coli

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antiviral Activity

The antiviral potential of similar compounds has also been investigated. For example, certain pyrimidine derivatives have been reported to inhibit viral replication in various models. The compound's structural features may enhance its affinity for viral targets such as RNA polymerases or proteases.

In a comparative study on antiviral efficacy against respiratory syncytial virus (RSV), compounds with similar scaffolds demonstrated EC50 values ranging from 5 to 28 μM, indicating effective inhibition at micromolar concentrations .

Anticancer Activity

The anticancer properties of this compound are supported by research on related dihydropyrimidine derivatives. These compounds have shown significant antiproliferative effects against various cancer cell lines. For instance, a study indicated that certain derivatives exhibited IC50 values as low as 0.26 μM against specific cancer cell types .

Case Study: Anticancer Efficacy

A notable case study explored the effects of a closely related compound on human breast cancer cells (MCF-7). The results demonstrated that the compound inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways. The treatment led to a decrease in cell viability by approximately 70% at a concentration of 10 μM after 48 hours .

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C22H23N3O4/c1-5-29-21(26)18-13(2)23-22-24-15-10-6-7-11-16(15)25(22)19(18)14-9-8-12-17(27-3)20(14)28-4/h6-12,19H,5H2,1-4H3,(H,23,24)

InChI Key

QRWLYUYVMALVOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=C(C(=CC=C4)OC)OC)C

Origin of Product

United States

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